N-(4-iodo-2-methylphenyl)-4-propan-2-yloxybenzamide
Overview
Description
N-(4-iodo-2-methylphenyl)-4-propan-2-yloxybenzamide is a synthetic organic compound characterized by the presence of an iodine atom, a methyl group, and a propan-2-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-4-propan-2-yloxybenzamide typically involves the following steps:
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Propan-2-yloxy Substitution: The propan-2-yloxy group is introduced through a nucleophilic substitution reaction using propan-2-ol and a suitable leaving group such as a halide.
Amidation: The final step involves the formation of the benzamide core through a condensation reaction between the substituted benzene derivative and an amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-4-propan-2-yloxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is utilized in the preparation of advanced materials such as liquid crystals and polymers with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodine atom and propan-2-yloxy group play crucial roles in binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2-methylphenyl)acetamide
- N-(4-iodo-2-methylphenyl)-2-phenoxyacetamide
- N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Uniqueness
N-(4-iodo-2-methylphenyl)-4-propan-2-yloxybenzamide is unique due to the presence of the propan-2-yloxy group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-11(2)21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)10-12(16)3/h4-11H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVGQWUCZQYSQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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